Enantiomeric Purity for Cathepsin Inhibitor Synthesis
The specific (2S) configuration of this compound is non-negotiable for its primary application as a precursor to cathepsin cysteine protease inhibitors. The patent literature explicitly details the synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol as a key intermediate, implying that the (2R) enantiomer would not yield the same bioactive conformation or desired stereochemical outcome in the final inhibitor molecule [1]. While direct biological data comparing the two enantiomers is not available in the public domain for this exact scaffold, the general principle of stereochemical specificity in enzyme inhibition dictates that the correct enantiomer is essential for activity.
| Evidence Dimension | Stereochemical Identity for Downstream Biological Activity |
|---|---|
| Target Compound Data | (2S)-configured |
| Comparator Or Baseline | (2R)-configured (CAS 911716-20-6) |
| Quantified Difference | Not quantifiable without direct comparative assay data, but a class-level inference of essentiality is made. |
| Conditions | Synthesis of cathepsin cysteine protease inhibitors as per patent US20100063013A1 |
Why This Matters
Procurement of the incorrect (2R) enantiomer will likely result in a failed synthesis or an inactive final product, wasting significant time and resources.
- [1] Oballa, R., Bayly, C., Truchon, J.-F., Li, C. S., & Leger, S. (2010). Cathepsin cysteine protease inhibitors. U.S. Patent Application No. US20100063013A1. View Source
